9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
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Overview
Description
9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzylpiperidine moiety and a tetrahydropyrazoloquinazoline core, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the quinazoline intermediate with hydrazine derivatives.
Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction of the pyrazoloquinazoline intermediate with benzylpiperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with amyloid-beta peptides, preventing their aggregation and fibril formation, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based anticancer drug.
BIX01294: A quinazoline compound known for its inhibitory effects on histone methyltransferases.
Uniqueness
What sets 9-(4-Benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline apart from these similar compounds is its unique combination of a benzylpiperidine moiety and a tetrahydropyrazoloquinazoline core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H32N4 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
9-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C29H32N4/c1-21-27(24-12-6-3-7-13-24)28-30-26-15-9-8-14-25(26)29(33(28)31-21)32-18-16-23(17-19-32)20-22-10-4-2-5-11-22/h2-7,10-13,23H,8-9,14-20H2,1H3 |
InChI Key |
FLYNHBKQGLUOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCC(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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